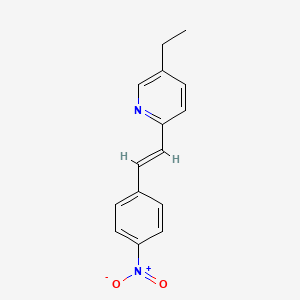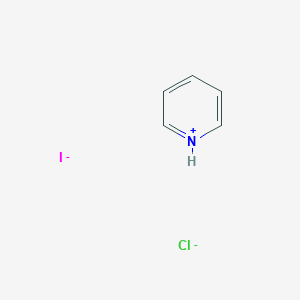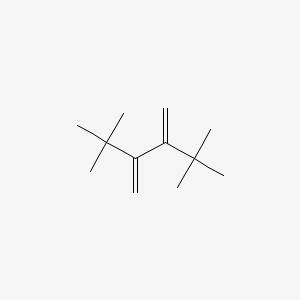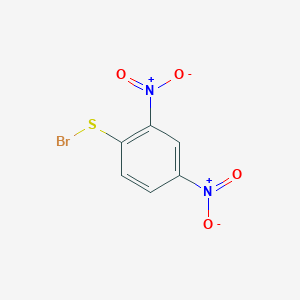
1-(Bromosulfanyl)-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzenesulfenyl bromide is an organic compound characterized by the presence of two nitro groups and a sulfenyl bromide group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfenyl bromide can be synthesized by refluxing 2,4-dinitrophenyl benzyl sulfide with an equivalent amount of bromine in dry carbon tetrachloride. The reaction mixture is then concentrated on a 40°C water bath under vacuum to avoid decomposition .
Industrial Production Methods: The industrial production of 2,4-dinitrobenzenesulfenyl bromide follows similar synthetic routes but on a larger scale, ensuring strict control over reaction conditions to maintain product stability and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrobenzenesulfenyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Addition Reactions: It reacts with olefins and cycloalkenes, forming addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves strong nucleophiles under mild conditions.
Addition Reactions: Often carried out in solvents like benzene or chloroform, with reaction kinetics varying based on the solvent used.
Major Products:
Substitution Products: Formation of substituted benzene derivatives.
Addition Products: Formation of sulfenylated alkenes and cycloalkenes.
Scientific Research Applications
2,4-Dinitrobenzenesulfenyl bromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfenyl groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,4-dinitrobenzenesulfenyl bromide involves its reactivity with nucleophiles and electrophiles. The nitro groups enhance the electrophilic nature of the sulfenyl bromide, facilitating its participation in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
2,4-Dinitrobenzenesulfenyl Chloride: Similar in structure but contains a chlorine atom instead of bromine.
2,4-Dinitrofluorobenzene: Used in nucleophilic aromatic substitution reactions with amino groups of peptides and proteins.
Uniqueness: 2,4-Dinitrobenzenesulfenyl bromide is unique due to its higher reactivity compared to its chloride counterpart, making it suitable for specific applications where rapid reaction rates are desired.
Properties
CAS No. |
5857-73-8 |
|---|---|
Molecular Formula |
C6H3BrN2O4S |
Molecular Weight |
279.07 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) thiohypobromite |
InChI |
InChI=1S/C6H3BrN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
InChI Key |
DSLDUZHPCNZIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


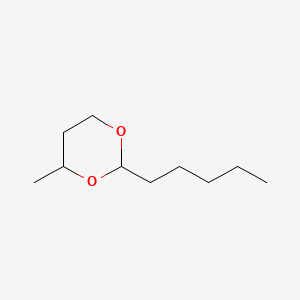
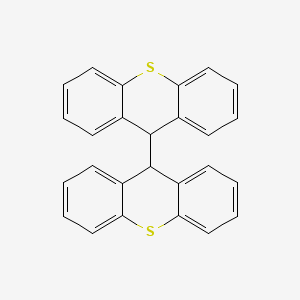
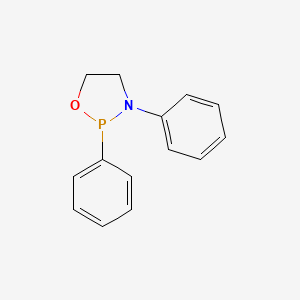
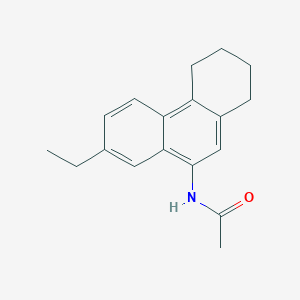
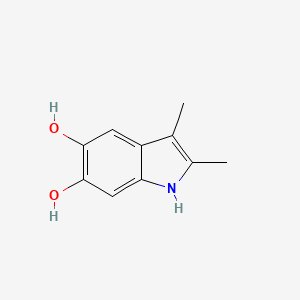
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
